molecular formula C10H17NO B2700994 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde CAS No. 1250887-24-1

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde

Cat. No.: B2700994
CAS No.: 1250887-24-1
M. Wt: 167.252
InChI Key: OPTAOGCMXISGFK-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by the presence of a piperidine ring substituted with a cyclopropylmethyl group and an aldehyde functional group at the 4-position

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of piperidine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)piperidine, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)piperidine-4-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-8-10-3-5-11(6-4-10)7-9-1-2-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTAOGCMXISGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250887-24-1
Record name 1-(cyclopropylmethyl)piperidine-4-carbaldehyde
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